2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone
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Overview
Description
2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a piperidine ring substituted with a methyl group and a phenyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling with the Phenyl Ring: The final step involves coupling the piperidine ring with the 4-methylphenyl group through Friedel-Crafts acylation using reagents like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines and thiols, and catalysts like palladium on carbon.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1-piperidin-1-ylethanone: Lacks the methyl group on the piperidine ring.
2-(4-Methylphenyl)-1-(2-methylpiperidin-1-yl)ethanone: Has the methyl group on a different position of the piperidine ring.
2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)ethanone: Has the methyl group on the fourth position of the piperidine ring.
Uniqueness
2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone is unique due to the specific positioning of the methyl groups on both the phenyl and piperidine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
599161-75-8 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H21NO/c1-12-5-7-14(8-6-12)10-15(17)16-9-3-4-13(2)11-16/h5-8,13H,3-4,9-11H2,1-2H3 |
InChI Key |
LZCRPEINWQFTNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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